molecular formula C16H16O3S B5879558 S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate

S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate

Cat. No.: B5879558
M. Wt: 288.4 g/mol
InChI Key: IRERUYUCZHFHSG-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a thioester functional group, which is a sulfur atom double-bonded to a carbonyl group and single-bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate typically involves the reaction of 4-methylthiophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methylthiophenol+3,4-dimethoxybenzoyl chlorideS-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate\text{4-methylthiophenol} + \text{3,4-dimethoxybenzoyl chloride} \rightarrow \text{this compound} 4-methylthiophenol+3,4-dimethoxybenzoyl chloride→S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioester group can yield thiols or alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme mechanisms involving thioester intermediates. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

  • S-(4-methylphenyl) 3,5-dimethoxybenzenecarbothioate
  • S-(4-methylphenyl) 2,4-dimethoxybenzenecarbothioate

Comparison: Compared to its analogs, S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate has unique structural features that influence its reactivity and biological activity

Properties

IUPAC Name

S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-4-7-13(8-5-11)20-16(17)12-6-9-14(18-2)15(10-12)19-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRERUYUCZHFHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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